L-Homocysteic acid L-Homocysteic acid L-homocysteic acid is a homocysteic acid with L-configuration. It has a role as a NMDA receptor agonist. It is an enantiomer of a D-homocysteic acid.
Brand Name: Vulcanchem
CAS No.: 14857-77-3
VCID: VC20941113
InChI: InChI=1S/C4H9NO5S/c5-3(4(6)7)1-2-11(8,9)10/h3H,1-2,5H2,(H,6,7)(H,8,9,10)/t3-/m0/s1
SMILES: C(CS(=O)(=O)O)C(C(=O)O)N
Molecular Formula: C4H9NO5S
Molecular Weight: 183.19 g/mol

L-Homocysteic acid

CAS No.: 14857-77-3

Cat. No.: VC20941113

Molecular Formula: C4H9NO5S

Molecular Weight: 183.19 g/mol

* For research use only. Not for human or veterinary use.

L-Homocysteic acid - 14857-77-3

Specification

Description L-homocysteic acid is a homocysteic acid with L-configuration. It has a role as a NMDA receptor agonist. It is an enantiomer of a D-homocysteic acid.
CAS No. 14857-77-3
Molecular Formula C4H9NO5S
Molecular Weight 183.19 g/mol
IUPAC Name (2S)-2-amino-4-sulfobutanoic acid
Standard InChI InChI=1S/C4H9NO5S/c5-3(4(6)7)1-2-11(8,9)10/h3H,1-2,5H2,(H,6,7)(H,8,9,10)/t3-/m0/s1
Standard InChI Key VBOQYPQEPHKASR-VKHMYHEASA-N
Isomeric SMILES C(CS(=O)(=O)O)[C@@H](C(=O)O)N
SMILES C(CS(=O)(=O)O)C(C(=O)O)N
Canonical SMILES C(CS(=O)(=O)O)C(C(=O)O)N
Melting Point 261 °C

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator